molecular formula C26H27F3N6O B2370023 (1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1251610-12-4

(1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2370023
CAS No.: 1251610-12-4
M. Wt: 496.538
InChI Key: WXWDRGCYPXEQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(6-Phenylpyridazin-3-yl)piperidin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone: is a complex organic compound that features multiple heterocyclic structures, including phenyl, pyridazine, and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, followed by their combination through various chemical reactions. One common approach is to first synthesize the 6-phenylpyridazin-3-yl and 4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl fragments separately. These fragments are then coupled using appropriate reagents and conditions to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its pharmacological properties, such as potential therapeutic effects.

  • Industry: : It might be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of heterocyclic structures and functional groups. Similar compounds might include other piperazine derivatives or compounds with phenyl and pyridazine rings. the presence of the trifluoromethyl group and the specific arrangement of the rings make this compound distinct.

List of Similar Compounds

  • 4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-ylmethanone

  • 1-(6-Phenylpyridazin-3-yl)piperidin-4-ol

  • 2-(4-(5-(Trifluoromethyl)pyridin-2-yl)piperazin-1-yl)ethanol

Properties

IUPAC Name

[1-(6-phenylpyridazin-3-yl)piperidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27F3N6O/c27-26(28,29)21-6-8-23(30-18-21)34-14-16-35(17-15-34)25(36)20-10-12-33(13-11-20)24-9-7-22(31-32-24)19-4-2-1-3-5-19/h1-9,18,20H,10-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWDRGCYPXEQDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C4=NN=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.